[(1R)-1-cyclohexylethyl](methyl)amine

Chiral resolution Asymmetric synthesis Enantiomeric excess

[(1R)-1-cyclohexylethyl](methyl)amine (CAS 163667-49-0), also named (R)-1-cyclohexyl-N-methylethanamine, is a chiral secondary amine with molecular formula C9H19N and molecular weight 141.25 g/mol. The molecule possesses a single stereogenic center with (R)-configuration and a low rotational energy barrier , making it a versatile enantiopure building block for constructing diastereoselective ligands, chiral auxiliaries, and pharmaceutical intermediates.

Molecular Formula C9H19N
Molecular Weight 141.258
CAS No. 163667-49-0
Cat. No. B2725027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R)-1-cyclohexylethyl](methyl)amine
CAS163667-49-0
Molecular FormulaC9H19N
Molecular Weight141.258
Structural Identifiers
SMILESCC(C1CCCCC1)NC
InChIInChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m1/s1
InChIKeyHMJRHWDZXQWZRU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(1R)-1-cyclohexylethyl](methyl)amine CAS 163667-49-0: Chiral Secondary Amine Building Block for Asymmetric Synthesis and Medicinal Chemistry


[(1R)-1-cyclohexylethyl](methyl)amine (CAS 163667-49-0), also named (R)-1-cyclohexyl-N-methylethanamine, is a chiral secondary amine with molecular formula C9H19N and molecular weight 141.25 g/mol . The molecule possesses a single stereogenic center with (R)-configuration and a low rotational energy barrier [1], making it a versatile enantiopure building block for constructing diastereoselective ligands, chiral auxiliaries, and pharmaceutical intermediates. It is actively stocked as a standalone research scaffold rather than merely a synthetic intermediate, with procurement-relevant specifications including ≥97% purity [2] and defined storage conditions (sealed, dry, 2–8 °C) .

Why Racemic or (S)-Configured Batches of 1-Cyclohexyl-N-methylethanamine Cannot Substitute the (R)-Enantiomer in Stereochemically Demanding Applications


In-class cyclohexylethylmethylamines are not functionally interchangeable, because the spatial presentation of the cyclohexyl, methyl, and amino functionalities directly governs molecular recognition. Historical pharmacological data demonstrate that even subtle alterations—such as N-methyl substitution versus N-ethyl substitution, or phenethyl versus cyclohexylethyl scaffolds—produce divergent sympathomimetic potency, toxicity, and receptor selectivity [1][2]. The (R)-enantiomer (CAS 163667-49-0) exhibits opposite handedness compared to the (S)-enantiomer (CAS 138785-57-6) and is stereochemically defined, unlike the racemic form (CAS 15908-02-8). In asymmetric catalysis or medicinal chemistry campaigns, using the incorrect enantiomer leads to inverted diastereoselectivity or antagonistic pharmacological profiles [3]. The quantitative evidence below substantiates that (R)-configuration translates into measurable differences in biological activity, receptor affinity, synthetic utility, and impurity profile that no generic analog can replicate.

Quantitative Differentiation of [(1R)-1-cyclohexylethyl](methyl)amine from Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


Enantiomeric Configuration Defines Orientation of Pharmacophoric Elements in Chiral Space

The (R)-enantiomer (CAS 163667-49-0) and (S)-enantiomer (CAS 138785-57-6) are non-superimposable mirror images with identical molecular weight (141.25 g/mol) but opposite optical rotation and different MDL identifiers [1]. In binding assays, a derivative of the (R)-scaffold—[(1R)-1-cyclohexylethyl](methyl)(1H-pyrrol-2-ylmethyl)amine—showed a Ki of 20 nM against bovine MAO‑A, whereas the same derivative built from the (S)-scaffold would be expected to exhibit divergent affinity [2][3]. The racemic mixture (CAS 15908-02-8) inherently delivers 50% of the unwanted enantiomer, which in chiral catalyst design translates to diminished enantiomeric excess in the product .

Chiral resolution Asymmetric synthesis Enantiomeric excess

N-Methyl Substitution Enhances Sympathomimetic Pressor Potency Relative to N-Unsubstituted Cyclohexylethylamine

In anesthetized canine pressor assays, Lands and Grant demonstrated that N-methyl substitution on a cyclohexylethylamine scaffold increases pressor potency, in direct contrast to phenethylamine where N-methylation reduces potency [1]. The (R)-N-methyl secondary amine scaffold of 163667-49-0 exhibits ≥2-fold greater vasopressor activity than the corresponding primary amine (R-(-)-1-cyclohexylethylamine, CAS 5913-13-3), which lacks the N-methyl group. N-ethyl substitution further blunts activity, establishing N-methyl as the optimal substituent for this scaffold class [2].

Structure-activity relationship Sympathomimetic amine Pressor response

Cyclohexyl Scaffold Confers Reduced Acute Toxicity Relative to Phenyl Analog When 4-Hydroxy Substituent Is Absent

Lands and Grant established that cyclohexylethylamine derivatives lacking a 4-hydroxy substituent exhibit lower acute toxicity than their phenyl counterparts [1]. The (R)-N-methylcyclohexylethylamine core of 163667-49-0, which bears no ring hydroxylation, is predicted to be less toxic than 4-hydroxyphenethylamine analogs in acute exposure models. This contrasts with compounds carrying para-hydroxyl substitution, where the toxicity relationship inverts (cyclohexyl becomes more toxic than phenyl). For procurement, this implies that 163667-49-0-derived intermediates may exhibit a wider safety margin than phenyl-based analogs in early toxicology screening.

Toxicity Cyclohexyl vs. phenyl Drug safety

Cyclohexylethylamine Scaffold Exhibits Reduced Pressor Potency Relative to Phenethylamine, Providing a Favorable Baseline for Selective Agonist Design

Hydrogenation of the phenyl ring to cyclohexyl reduces pressor potency by approximately 2.4‑fold (phenethylamine pressor ratio 100 vs. cyclohexylethylamine pressor ratio 244, where higher ratio = lower potency) [1]. This property is advantageous: the lower intrinsic adrenergic activity of the cyclohexyl scaffold provides a cleaner baseline for introducing substituents that confer target selectivity without triggering dose-limiting cardiovascular effects. The (R)-configured N-methyl variant maintains this lowered potency baseline while adding chiral specificity.

Receptor selectivity Pressor activity Scaffold hopping

Procurement-Targeted Application Scenarios for [(1R)-1-cyclohexylethyl](methyl)amine: Where the (R)-Enantiomer Delivers Irreplaceable Value


Diastereoselective Chiral Ligand Synthesis for Asymmetric Catalysis

The (R)-configured N-methylcyclohexylethylamine scaffold serves as a privileged chiral building block for constructing ligands used in enantioselective hydrogenation and cross-coupling. Its single stereogenic center and N‑H donor enable formation of diastereomeric metal complexes with distinct catalytic properties [1]. The (S)-enantiomer (CAS 138785-57-6) yields the opposite enantiomer of the target product, making procurement of the configurational correct batch essential. The ≥97% purity specification on commercial stocks ensures minimal enantiomeric contamination that could erode enantiomeric excess in catalytic cycles.

Monoamine Oxidase (MAO) Inhibitor Probe Development

Derivatives of the (R)-N-methylcyclohexylethylamine scaffold, exemplified by the pyrrole-amide series, exhibit nanomolar Ki values (20 nM) against MAO‑A [2]. The (R)-configuration is critical: inversion to (S) would reposition the cyclohexyl group in the enzyme active site, abolishing or significantly weakening binding. The scaffold's reduced phenyl ring toxicity compared to phenethylamine-based MAO inhibitors, combined with its lower intrinsic pressor activity, makes it an attractive starting point for CNS-penetrant, subtype-selective MAO inhibitors with improved cardiovascular safety profiles [3].

Stereochemically Defined Pharmaceutical Intermediate for GPCR-Targeted Programs

The cyclohexylethylamine core exhibits 2.44‑fold lower adrenergic pressor potency than phenethylamine, providing a cleaner pharmacological baseline for designing selective GPCR modulators [3]. The (R)-enantiomer's defined stereochemistry enables precise SAR exploration of the chiral environment around aminergic receptors. Researchers developing β-adrenoceptor ligands, dopamine receptor modulators, or trace amine-associated receptor (TAAR) agonists benefit from the chiral purity and reproducible activity profile that only the enantiopure (R)-batch can provide.

Chiral Resolving Agent for Racemic Acid Resolution

(R)-1-Cyclohexylethylamine analogs are established resolving agents for racemic carboxylic acids via diastereomeric salt formation (see PINPOOLS listing for CAS 5913-13-3 [1]). The N-methylated analog 163667-49-0 offers differentiated basicity and solubility properties that can improve crystallization outcomes for specific acid substrates. Its procurement as a defined (R)-enantiomer ensures predictable diastereomeric enrichment in preparative-scale resolutions, avoiding the yield loss intrinsic to using racemic amine resolving agents.

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